Siremadlin succinate is derived from the active pharmaceutical ingredient HDM201, which is a small molecule designed to disrupt the interaction between p53 and MDM2, a negative regulator of p53. This compound falls under the classification of anticancer agents and is categorized as an experimental drug in clinical trials aimed at evaluating its efficacy and safety in cancer treatment.
The synthesis of siremadlin succinate involves several key steps, primarily focusing on the formation of a co-crystal with succinic acid. The process typically includes:
The synthesis can be optimized by adjusting parameters such as temperature, humidity, pH, and agitation to achieve high-quality crystals suitable for pharmaceutical use .
Siremadlin succinate has a complex molecular structure characterized by its interaction with p53 and MDM2 proteins. While specific structural data for siremadlin succinate may not be widely available, the parent compound HDM201 can provide insights into its characteristics:
The incorporation of succinic acid enhances solubility and stability, making it more effective in biological systems .
The primary chemical reaction involving siremadlin succinate is its interaction with MDM2. This reaction can be summarized as follows:
These reactions highlight the therapeutic potential of siremadlin in reactivating p53 pathways disrupted in cancer .
The mechanism of action of siremadlin succinate revolves around its ability to inhibit the MDM2 protein:
Clinical studies have demonstrated that this mechanism can effectively target tumors with wild-type TP53 .
Siremadlin succinate exhibits several notable physical and chemical properties:
These properties are critical for developing effective drug formulations that ensure bioavailability and therapeutic efficacy .
Siremadlin succinate is primarily investigated for its applications in oncology:
The ongoing research aims to establish siremadlin's role as a viable treatment option for patients with resistant cancers due to dysfunctional p53 pathways .
Siremadlin succinate (chemical name: [(4S)-8-[(3R)-3-(4-chloro-2-fluorophenyl)-3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-methylpyrrolidine-2,4-dione]; synonyms: NVP-HDM201, HDM201) is a second-generation small-molecule inhibitor of the p53-MDM2 (murine double minute 2) protein-protein interaction. Its molecular formula is C₂₆H₂₄Cl₂N₆O₄, with a molecular weight of 555.41 g/mol [8]. The compound features an imidazolopyrrolidinone core scaffold that enables high-affinity binding to the p53 pocket of MDM2. This structural motif allows siremadlin to mimic the critical tripeptide residues (Phe19, Trp23, Leu26) of the p53 transactivation domain, thereby competitively inhibiting the p53-MDM2 interaction [5].
The binding conformation of siremadlin positions its 4-chloro-2-fluorophenyl and 2,6-dichloro-3,5-dimethoxyphenyl moieties deep within the hydrophobic binding pockets of MDM2 normally occupied by p53's Phe19 and Leu26 residues, respectively. This precise molecular mimicry results in steric occlusion of p53 binding and disruption of the p53-MDM2 negative regulatory axis [5] [8]. The succinate salt formulation enhances the compound's aqueous solubility and oral bioavailability, making it suitable for clinical administration. Preclinical pharmacokinetic studies have demonstrated favorable absorption and distribution characteristics, with significant accumulation in tumor tissues relative to plasma [1].
Table 1: Molecular Characteristics of Siremadlin Succinate
| Property | Characteristic |
|---|---|
| Chemical Name | [(4S)-8-[(3R)-3-(4-chloro-2-fluorophenyl)-3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-methylpyrrolidine-2,4-dione] |
| Molecular Formula | C₂₆H₂₄Cl₂N₆O₄ |
| Molecular Weight | 555.41 g/mol |
| CAS Registry Number | 1448867-41-1 |
| Target | MDM2-p53 protein-protein interaction |
| Mechanism | Competitive inhibition of p53 binding to MDM2 |
| Primary Scaffold | Imidazolopyrrolidinone |
Siremadlin exhibits potent inhibition of the human p53-MDM2 interaction with a half-maximal inhibitory concentration (IC₅₀) in the low nanomolar range (reported cellular IC₅₀ values: 0.3-6 nM) [8]. Binding studies using surface plasmon resonance have demonstrated slow dissociation kinetics, indicating prolonged target engagement. The compound maintains activity against both human and murine MDM2 orthologs, facilitating translation between preclinical models and human studies [2] [8].
High selectivity profiling against a panel of 400 kinases and other common off-targets revealed minimal activity against non-MDM2 targets at therapeutic concentrations [5]. This selectivity profile is attributed to the compound's structural optimization, which enhanced complementarity to the unique topology of the MDM2 p53-binding pocket. Molecular dynamics simulations indicate that siremadlin induces a conformational change in MDM2 upon binding that further stabilizes the inhibitor-protein complex through additional hydrophobic interactions not present in the native p53-MDM2 complex [5]. This "induced-fit" binding mechanism contributes to its superior binding affinity compared to first-generation MDM2 inhibitors like Nutlin-3a.
The pharmacological activity of siremadlin is strictly dependent on the presence of wild-type TP53 and functional p53 signaling. In TP53 wild-type chronic lymphocytic leukemia (CLL) cell lines (Nalm-6) and primary patient samples, siremadlin treatment stabilizes p53 protein, induces p53 transcriptional activity, and triggers dose-dependent apoptosis [2] [3]. In contrast, isogenic TP53-knockout Nalm-6 cells and TP53-mutant B-cell lines (Ramos, Raji, Pfeiffer) demonstrate significant resistance, confirming the TP53-dependent mechanism of action [2].
Table 2: Cellular Response to Siremadlin Based on TP53 Status
| Cell Type | TP53 Status | HDM201 Response | p53 Stabilization | Apoptosis Induction |
|---|---|---|---|---|
| Nalm-6 | Wild-type | Sensitive (IC₅₀ < 100 nM) | Robust | Significant (>60%) |
| Nalm-6 TP53 (+/-) | Heterozygous knockout | Moderately sensitive | Moderate | Moderate (30-50%) |
| Nalm-6 TP53 (-/-) | Homozygous knockout | Resistant (IC₅₀ > 5 µM) | Absent | Minimal (<10%) |
| Ramos/Raji/Pfeiffer | Mutant | Resistant | Variable | Minimal |
| Primary CLL samples | Wild-type | Sensitive | Robust | Significant |
| Primary CLL samples | Mutant | Resistant | Impaired | Minimal |
The compound induces distinct p53-mediated transcriptional programs depending on dosing schedule. Fractionated low-dose regimens primarily activate p21-mediated cell cycle arrest, while pulsed high-dose administration strongly induces the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis), leading to rapid caspase activation and apoptosis [8]. This differential pathway activation has important implications for clinical dosing regimen selection.
Siremadlin treatment initiates a cascade of p53-dependent transcriptional events resulting in both cell cycle arrest and apoptosis. Within hours of exposure, significant upregulation of p53 target genes occurs, including CDKN1A (encoding p21), BBC3 (PUMA), PMAIP1 (NOXA), BAX, and MDM2 itself [2] [8]. The balance between cell cycle arrest and apoptotic responses varies by cell type and context:
Transcriptomic analyses reveal that siremadlin treatment also represses numerous cell cycle progression genes through p53-mediated activation of the DREAM (dimerization partner, RB-like, E2F, and multivulval class B) complex. This coordinated repression complements the direct transactivation of cell cycle inhibitors, creating a robust anti-proliferative response [7].
Siremadlin belongs to a class of structurally diverse MDM2 inhibitors with distinct pharmacological profiles. Compared to first-generation inhibitors like RG7112 (Nutlin analog), siremadlin exhibits superior binding affinity, reduced plasma protein binding, and more favorable pharmacokinetic properties [5]. Among second-generation inhibitors, siremadlin demonstrates comparable target affinity to compounds like idasanutlin and AMG-232 but differs in its kinetic binding properties and induction of specific p53 transcriptional programs.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: